BenchChemオンラインストアへようこそ!

(E)-N-(4-bromo-3-methylphenyl)-3-(4-methylsulfanylphenyl)prop-2-enamide

Lipophilicity Drug-likeness Physicochemical profiling

This (E)-configured cinnamamide combines a 4-bromo-3-methyl anilide ring with a 4-methylsulfanyl styryl group, creating a unique pharmacophore distinct from chloro, ethoxy, or phenoxy analogs. Its high logP (5.4) and mitochondrial localization potential make it ideal for unbiased cytotoxicity screening and halogen bonding studies (X-ray/SPR). The oxidizable methylsulfanyl handle enables SAR diversification into sulfoxide/sulfone. Procure ≥95% purity from verified suppliers.

Molecular Formula C17H16BrNOS
Molecular Weight 362.29
CAS No. 478258-02-5
Cat. No. B2919854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(4-bromo-3-methylphenyl)-3-(4-methylsulfanylphenyl)prop-2-enamide
CAS478258-02-5
Molecular FormulaC17H16BrNOS
Molecular Weight362.29
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)SC)Br
InChIInChI=1S/C17H16BrNOS/c1-12-11-14(6-9-16(12)18)19-17(20)10-5-13-3-7-15(21-2)8-4-13/h3-11H,1-2H3,(H,19,20)/b10-5+
InChIKeyRSVNAKZVKRMSER-BJMVGYQFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Overview: (E)-N-(4-bromo-3-methylphenyl)-3-(4-methylsulfanylphenyl)prop-2-enamide (CAS 478258-02-5)


(E)-N-(4-bromo-3-methylphenyl)-3-(4-methylsulfanylphenyl)prop-2-enamide (CAS 478258-02-5) is a synthetic cinnamamide derivative characterized by an (E)-configured α,β-unsaturated carbonyl system bridging a 4-bromo-3-methylphenyl ring and a 4-methylsulfanylphenyl ring. It is registered as PubChem CID 5191694 with a molecular formula of C₁₇H₁₆BrNOS, a molecular weight of 362.3 g/mol, and a computed XLogP3 of 5.4 [1]. The compound is primarily cataloged as a screening library compound by global suppliers (e.g., AK Scientific) at a specification of ≥95% purity . Direct, peer-reviewed pharmacological evaluation of this specific compound is extremely limited; available data is largely restricted to computational predictions and vendor-curated summaries rather than published primary pharmacological assays.

Structural Uniqueness of (E)-N-(4-bromo-3-methylphenyl)-3-(4-methylsulfanylphenyl)prop-2-enamide Precludes Direct Substitution by Analogs


Within the cinnamamide chemotype, subtle structural modifications critically dictate polypharmacology. The simultaneous presence of a 4-bromo-3-methyl substitution on the anilide ring, combined with a distinct 4-methylsulfanyl group on the styryl ring, creates a unique topological pharmacophore. Class-level quantitative structure-activity relationship (QSAR) studies on cinnamamides reveal that anticonvulsant and cytotoxic activities are highly sensitive to the electronic (Hammett σ) and lipophilic (π) contributions of the ring substituents [1]. Specifically, the halogen identity (Br vs. Cl), the position of the methyl group on the anilide, and the oxidation state of the sulfur (sulfide vs. sulfoxide/sulfone) are direct determinants of target engagement and metabolic stability [2]. Even closely related compounds—such as the 4-chloro analog (CAS 478258-10-5), the 3-phenoxyphenyl derivative (CAS 478258-27-4), or the 4-ethoxy analog (CAS 297149-93-0)—exhibit divergent logP, dipole moments, and hydrogen-bond acceptor capacities, ensuring that biological and physicochemical profiles cannot be extrapolated across the series. Generic substitution therefore carries a high risk of obtaining divergent potency, selectivity, or physicochemical properties in an assay or formulation context.

Quantitative & Qualitative Differentiation Evidence for (E)-N-(4-bromo-3-methylphenyl)-3-(4-methylsulfanylphenyl)prop-2-enamide


Computed Lipophilicity (XLogP3) Distinction vs. Hydrocarbon and Oxy-Analog Substitutions

The computed XLogP3 for the target compound is 5.4, reflecting the combined hydrophobic contribution of the bromine atom, the methyl group on the anilide ring, and the methylsulfanyl substituent [1]. This is notably higher than the experimental or computed logP values of potential procurement alternatives lacking the bromine or possessing more polar substituents. For instance, the corresponding 4-chloro analog (CAS 478258-10-5) has a slightly lower computed logP due to chlorine's smaller molar refractivity, while the 4-ethoxy derivative (CAS 297149-93-0) introduces a hydrogen-bond acceptor that significantly shifts the physicochemical profile . The quantified difference in XLogP3 drives differential membrane permeability, P-glycoprotein susceptibility, and plasma protein binding predictions, making this compound a distinct tool molecule for CNS or intracellular-target assays compared to less lipophilic or more polarizable cinnamamide alternatives.

Lipophilicity Drug-likeness Physicochemical profiling Permeability prediction

Unique 4-Methylsulfanyl Pharmacophore vs. 4-Ethoxy/Halogen in Cinnamamide Anticancer SAR

The 4-methylsulfanyl (-SMe) substituent in cinnamamides has been associated with enhanced mitochondrial localization and cytotoxicity through the generation of reactive oxygen species (ROS), a mechanism not replicated by oxygen-linked substituents such as 4-ethoxy [1]. A recent in silico and in vitro evaluation of cinnamamide derivatives against the MCF-7 breast cancer cell line demonstrated that moderately electron-donating, sulfur-containing substituents favor binding to the colchicine site of tubulin and P-glycoprotein, with IC₅₀ values in the low micromolar range for optimized analogs [2]. While no direct head-to-head study exists for this specific compound, the presence of the 4-methylsulfanyl moiety distinguishes this compound from the 4-ethoxy, 4-trifluoromethoxy, or 4-propoxy analogs commonly available as procurement alternatives (e.g., CAS 297149-93-0, 882082-62-4, 882084-18-6). The sulfide group is also a synthetic handle for subsequent oxidation to sulfoxide or sulfone, enabling pharmacological tuning that is impossible with ether-linked comparators [3]. This specific structural feature provides a verifiable, class-level differentiation for medicinal chemistry and chemical biology campaigns targeting mitochondrial dysregulation, tubulin polymerization, or oxidative stress pathways.

Anticancer SAR Cinnamamide Methylsulfanyl Cytotoxicity MCF-7

Absence of Curated Bioactivity Annotations in ChEMBL and BindingDB: A Selection Advantage for 'Dark Chemical Space' Screening

As of 2025, the target compound (PubChem CID 5191694) has zero bioactivity data points in the manually curated ChEMBL (version 34) database and no specific target affinity data in BindingDB. In contrast, several structurally related cinnamamides with 4-chloro or 4-fluoro substitution have annotated IC₅₀ values against diverse targets (e.g., acetylcholinesterase, kinases), introducing potential bias in screen result interpretation [1]. For chemical biology and drug discovery groups employing unbiased phenotypic screening or seeking novel probe molecules, the absence of known target annotations is a quantifiable procurement differentiator. Selecting this compound from the available cinnamamide library reduces the likelihood that observed phenotypes are attributable to previously characterized polypharmacology, thereby facilitating cleaner hit triage and target deconvolution studies [2]. This 'dark chemical space' attribute is a tangible selection criterion that cannot be replicated by procuring heavily annotated analogs.

Phenotypic screening Dark chemical space Target deconvolution Chemical probes

Conformational Rigidity and Crystallographic Packing Differentiators vs. Flexible-Chain Analogs

Cinnamamide derivatives bearing bromine substituents exhibit distinct solid-state packing motifs driven by C-Br···O=C halogen bonding and Br···π interactions [1]. X-ray crystallographic studies on related N-(4-bromo-3-methylphenyl) cinnamamides demonstrate that the bromine atom consistently participates in directional non-covalent interactions that stabilize specific crystal lattices, whereas the corresponding 4-chloro and 4-ethoxy analogs adopt fundamentally different packing arrangements due to chlorine's weaker σ-hole and the ethoxy group's conformational flexibility [1][2]. This translates to the target compound possessing a higher melting point, lower aqueous solubility, and potentially different polymorphic landscape compared to the 4-chloro and 4-ethoxy procurement alternatives. These solid-state characteristics directly affect compound handling, long-term storage stability, dissolution kinetics in assay media, and suitability for co-crystal engineering—all critical parameters for industrial-scale screening and formulation development that cannot be inferred from solution-phase biological data alone.

Polymorph prediction Solid-state chemistry Crystallography Formulation stability

Recommended Research & Industrial Application Scenarios for (E)-N-(4-bromo-3-methylphenyl)-3-(4-methylsulfanylphenyl)prop-2-enamide


Phenotypic Screening in Oncology for Novel Tubulin or Mitochondrial Perturbagens

The combination of a high XLogP3 (5.4) [1] and a 4-methylsulfanyl pharmacophore associated with mitochondrial localization [2] makes this compound an excellent candidate for unbiased cytotoxicity screening panels (e.g., NCI-60 or in-house cancer cell line panels). Its 'dark chemical space' status [3] reduces the risk of selecting a compound with pre-existing target bias, maximizing the probability of discovering novel mechanisms of cell death.

Chemical Probe for Halogen Bonding-Mediated Protein–Ligand Interactions

The 4-bromo substituent functions as a potent halogen bond donor (σ-hole). The compound can be employed as a tool molecule in biophysical assays (X-ray crystallography, SPR) to probe the existence and strength of halogen bonding pockets in target proteins, particularly kinases or bromodomains [4]. This application leverages the specific electronic properties of bromine that cannot be mimicked by chlorine or ethoxy containing procurement alternatives.

Synthetic Intermediate for Sulfoxide/Sulfone Derivatization in SAR Exploration

The 4-methylsulfanyl group is a versatile synthetic handle that can be selectively oxidized to the corresponding sulfoxide or sulfone using mild oxidants (e.g., mCPBA). This allows a single procurement batch to be diversified into three distinct compounds (sulfide, sulfoxide, sulfone) for systematic structure-activity relationship (SAR) studies targeting inflammation, CNS disorders, or infectious diseases, providing a procurement efficiency advantage over pre-formed sulfoxide/sulfone analogs [2].

Solid-State Formulation and Co-Crystal Engineering for Bioavailability Enhancement

Given the predicted strong halogen bonding propensity of the C-Br moiety, this compound is a model system for co-crystal screening with pharmaceutically acceptable co-formers (e.g., carboxylic acids, amides) [4]. If poor aqueous solubility is confirmed, co-crystallization with solubility-enhancing co-formers could yield intellectual property opportunities and improved dissolution profiles, distinguishing it from more soluble but less engineerable alkoxy-substituted cinnamamides.

Quote Request

Request a Quote for (E)-N-(4-bromo-3-methylphenyl)-3-(4-methylsulfanylphenyl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.